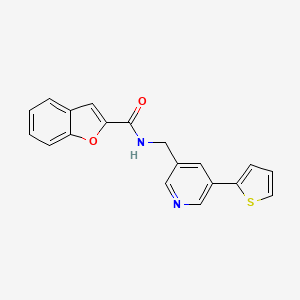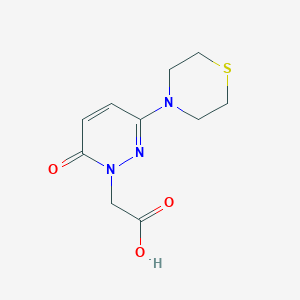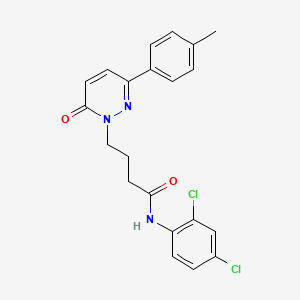![molecular formula C11H21NO B3001099 1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287315-26-6](/img/structure/B3001099.png)
1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Ethoxyethyl)-1-bicyclo[111]pentanyl]-N-methylmethanamine is a compound that features a unique bicyclic structure This compound is part of the bicyclo[11
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the functionalization of pre-formed bicyclo[1.1.1]pentane intermediates. One common method includes the palladium-catalyzed cross-coupling reactions, which allow for the late-stage diversification of the bridgehead position . The reaction conditions often require the use of palladium catalysts, appropriate ligands, and base in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bridgehead positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets. The bicyclic structure allows for high binding affinity to certain enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: A simpler analog with similar structural features but lacking the ethoxyethyl and N-methylmethanamine groups.
Bicyclo[1.1.0]butane: Another related compound with a different ring structure and reactivity profile.
Uniqueness
1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxyethyl group enhances solubility, while the N-methylmethanamine group can participate in hydrogen bonding and other interactions, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-13-5-4-10-6-11(7-10,8-10)9-12-2/h12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJOMEFSIYSSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3001016.png)


![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B3001019.png)





![N-[(2-ethoxyphenyl)methyl]-2H-indazol-6-amine](/img/structure/B3001033.png)
![(Z)-4-cyano-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001034.png)



